5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid
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Overview
Description
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a pyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine-2-carboxylic acid, is first converted into its acid chloride using thionyl chloride (SOCl2).
Amide Formation: The acid chloride is then reacted with 5-methoxy-2-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 5-Hydroxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid.
Reduction: 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-aminobenzoic acid: Shares the methoxy and benzoic acid moieties but lacks the pyridine ring.
6-Methylpyridine-2-carboxylic acid: Contains the pyridine ring but lacks the methoxy and benzoic acid moieties.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
5-methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-9-4-3-5-13(16-9)14(18)17-12-7-6-10(21-2)8-11(12)15(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
XDBXSGUZIHSULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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